molecular formula C6H7ClN2O B13258865 2-Chloro-1-ethyl-1H-imidazole-5-carbaldehyde

2-Chloro-1-ethyl-1H-imidazole-5-carbaldehyde

Cat. No.: B13258865
M. Wt: 158.58 g/mol
InChI Key: CDJDHXMCJFGZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-ethyl-1H-imidazole-5-carbaldehyde (CAS 946061-30-9) is a high-value chemical building block with a molecular formula of C 6 H 7 ClN 2 O and a molecular weight of 158.59 g/mol . This compound features a distinct imidazole core functionalized with a chlorine atom and an aldehyde group, making it a versatile intermediate for constructing complex molecules in medicinal and organic chemistry. Chlorinated heterocyclic compounds are of significant interest in drug discovery, with more than 250 FDA-approved drugs containing chlorine . The specific structure of this reagent, particularly the reactive aldehyde and chloro substituents on the imidazole ring, makes it a critical precursor for synthesizing a wide range of derivatives. Its structural framework is valuable for developing active pharmaceutical ingredients (APIs), as evidenced by patents covering imidazole-5-carboxylic acid derivatives for use as angiotensin II receptor antagonists in antihypertensive drugs . The aldehyde functionality is a key handle for further chemical transformations, including nucleophilic addition and condensation reactions, to explore novel therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

2-chloro-3-ethylimidazole-4-carbaldehyde

InChI

InChI=1S/C6H7ClN2O/c1-2-9-5(4-10)3-8-6(9)7/h3-4H,2H2,1H3

InChI Key

CDJDHXMCJFGZMO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN=C1Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available imidazole derivatives.

    Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base like sodium hydride.

    Formylation: The formyl group at the fifth position can be introduced using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl₃.

Industrial Production Methods

Industrial production of 2-Chloro-1-ethyl-1H-imidazole-5-carbaldehyde may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, thiols, amines.

Major Products

    Oxidation: 2-Chloro-1-ethyl-1H-imidazole-5-carboxylic acid.

    Reduction: 2-Chloro-1-ethyl-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-Chloro-1-ethyl-1H-imidazole-5-carbaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.

Medicine

Potential applications in medicinal chemistry include the development of novel pharmaceuticals. The imidazole ring is a common motif in many drugs, and modifications of this compound can lead to new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 2-Chloro-1-ethyl-1H-imidazole-5-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
2-Chloro-1-ethyl-1H-imidazole-5-carbaldehyde C₆H₇ClN₂O 158.58 Cl (C2), Ethyl (N1), CHO (C5) Not Provided
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde C₁₀H₇ClN₂O 206.63 Cl (C5), Phenyl (C2), CHO (C4) 60367-52-4
4-Chloro-2-cyclopropyl-1H-imidazole-5-carbaldehyde C₇H₇ClN₂O 170.60 Cl (C4), Cyclopropyl (C2), CHO (C5) 1093261-64-3
1-Ethyl-1H-imidazole-2-carbaldehyde C₆H₈N₂O 124.14 Ethyl (N1), CHO (C2) 111851-98-0
1-Methyl-1H-imidazole-5-carbaldehyde C₅H₆N₂O 110.11 Methyl (N1), CHO (C5) Not Provided
2-Ethyl-4-methyl-1H-imidazole-5-carbaldehyde C₇H₁₀N₂O 138.17 Ethyl (C2), Methyl (C4), CHO (C5) 88634-80-4

Substituent Effects on Reactivity and Properties

Chloro Substituent :

  • In the target compound, the chloro group at C2 exerts an electron-withdrawing effect, enhancing electrophilicity at adjacent positions. This contrasts with 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde, where the chloro at C5 directs reactivity toward the phenyl-substituted C2 .

N-Substitution :

  • The ethyl group at N1 in the target compound increases lipophilicity compared to the methyl group in 1-Methyl-1H-imidazole-5-carbaldehyde. This impacts solubility and bioavailability .

Carbaldehyde Position :

  • The carbaldehyde at C5 in the target compound allows conjugation with the imidazole ring, stabilizing the aldehyde group. In 1-Ethyl-1H-imidazole-2-carbaldehyde, the C2 carbaldehyde lacks such conjugation, leading to higher reactivity in nucleophilic additions .

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